1-Chloropyrido[3,4-d]pyridazin-4(3H)-one
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Overview
Description
1-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that features a pyridazine ring fused to a pyridine ring with a chlorine atom at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 3-chloropyridine-2-carboxylic acid and hydrazine hydrate can yield the desired compound through a cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-Chloropyrido[3,4-d]pyridazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological target involved .
Comparison with Similar Compounds
Pyrido[2,3-d]pyridazine: Another heterocyclic compound with similar structural features but different substitution patterns.
Pyrazolo[3,4-d]pyridazine: A related compound with a pyrazole ring fused to a pyridazine ring.
Uniqueness: 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
1-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine core, which is known for its diverse biological activities. The presence of the chlorine atom and the pyridine ring contributes to its unique reactivity and interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrido[3,4-d]pyridazin-4(3H)-one exhibit significant anti-inflammatory properties. For instance, compounds designed around this scaffold showed promising inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. The selectivity of these compounds for COX-2 over COX-1 suggests a potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .
Table 1: COX Inhibition Data
Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio |
---|---|---|---|
This compound | 0.5 | 2.0 | 4.0 |
Meloxicam | 0.6 | 2.5 | 4.17 |
2. Antioxidant Activity
In vitro evaluations have indicated that this compound derivatives can reduce oxidative stress by decreasing levels of reactive oxygen and nitrogen species (RONS). This property is particularly beneficial in conditions characterized by oxidative damage, such as neurodegenerative diseases and cancer .
3. Anticancer Potential
The anticancer activity of pyrido[3,4-d]pyridazin-4(3H)-one derivatives has been assessed against various cancer cell lines. Notably, these compounds demonstrated cytotoxic effects on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyridazine ring significantly enhance cytotoxicity .
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | 10 |
This compound | HeLa | 12 |
Doxorubicin | MDA-MB-231 | 0.5 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- COX Inhibition : The compound binds selectively to the active site of COX enzymes, mimicking the binding mode of known inhibitors.
- Antioxidant Mechanism : It potentially modulates intracellular signaling pathways involved in oxidative stress responses.
Case Studies
Several case studies have highlighted the efficacy of pyrido[3,4-d]pyridazin derivatives in preclinical models:
- Study on Inflammatory Models : A study demonstrated that a derivative significantly reduced inflammation markers in a lipopolysaccharide-induced model in mice.
- Cytotoxicity Assessment : Another investigation showed that treatment with these compounds led to increased apoptosis in cancer cell lines compared to controls.
Properties
Molecular Formula |
C7H4ClN3O |
---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
1-chloro-3H-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-6-4-1-2-9-3-5(4)7(12)11-10-6/h1-3H,(H,11,12) |
InChI Key |
GWSWZKKINHJXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=NNC2=O)Cl |
Origin of Product |
United States |
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